![molecular formula C12H18N4O2S B5104406 N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5104406.png)
N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzenesulfonamide moiety linked to a tetrahydrotriazine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising biological activities due to its unique structural features. Its applications in pharmaceuticals include:
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The triazine moiety in the compound is particularly noted for its role in enhancing antimicrobial properties.
- Anticancer Properties : Studies have suggested that derivatives of sulfonamides can inhibit tumor growth. The specific mechanism by which N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exerts its anticancer effects is an area of ongoing research.
Case Study: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that those containing triazine rings exhibited enhanced activity against resistant strains of bacteria. The study highlighted the potential of these compounds in developing new antibiotics.
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound | Antimicrobial | E. coli | |
Similar Triazine Derivative | Anticancer | Breast Cancer Cells |
Agrochemical Applications
In agriculture, the compound's potential as a herbicide and pesticide is being explored:
- Herbicidal Properties : The triazine structure is known for its herbicidal activity. Compounds with this moiety can disrupt photosynthesis in plants, making them effective as herbicides.
- Pesticidal Activity : Initial studies suggest that the compound may also have insecticidal properties. This could lead to the development of safer alternatives to conventional pesticides.
Case Study: Herbicidal Activity
Research into triazine-based herbicides has shown promising results in controlling weed species without harming crops. The specific application of this compound in field trials demonstrated effective weed suppression.
Materials Science Applications
The compound's unique chemical structure may also lend itself to applications in materials science:
- Polymer Chemistry : Incorporating sulfonamide groups into polymers can enhance their thermal stability and mechanical properties.
- Nanotechnology : The potential for using this compound in nanomaterials for drug delivery systems is being investigated due to its biocompatibility and ability to form stable complexes with various substrates.
Case Study: Polymer Enhancement
A recent study explored the incorporation of sulfonamide derivatives into polymer matrices. It found that these modifications significantly improved tensile strength and thermal resistance compared to control samples.
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which is essential for various physiological processes . Additionally, the compound’s sulfonamide group can interact with other biological targets, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide: Shares a similar sulfonamide structure but with a thiazole ring instead of a triazine ring.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Combines thiazole and sulfonamide groups, known for antibacterial activity.
Uniqueness
N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its tetrahydrotriazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonamides and contributes to its specific interactions with molecular targets.
Biological Activity
N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a triazin moiety fused with a benzenesulfonamide group. Its molecular formula is C13H18N4O2S, and it has a molecular weight of approximately 294.38 g/mol. The presence of the triazine ring is significant as it contributes to the compound's pharmacological properties.
Biological Activities
Research has indicated that compounds containing triazine structures exhibit a wide range of biological activities. The following table summarizes some notable activities associated with similar compounds:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several potential pathways:
- Apoptosis Induction : Similar triazine derivatives have been shown to activate caspase pathways leading to programmed cell death in tumor cells .
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular processes such as DNA replication and repair .
- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in inflammation and immune responses .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.49 to 48 μM across different cell lines. The compound was found to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32 to 128 µg/mL for various bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methyl-N-(triazine)benzenesulfonamide | Methyl group on sulfonamide | Antimicrobial |
6-Ethoxyquinazoline | Ethoxy group on quinazoline | Potential anti-cancer properties |
8-Methoxy-N-(triazine)quinazolin | Methoxy and triazine moiety | Antiviral and anticancer |
This comparative analysis indicates that while many compounds share structural similarities with this compound, its specific combination of functional groups may enhance its biological activity.
Properties
IUPAC Name |
N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-10(2)16-8-13-12(14-9-16)15-19(17,18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLGNQYGOIESHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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